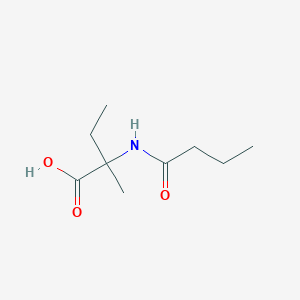












|
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:4]([OH:6])=O)[CH3:3].[CH2:7](N(CC)CC)[CH3:8].C[Si](Cl)(C)C.[CH2:19]([CH:21](CC)[C:22](Cl)=[O:23])[CH3:20].[OH-:27].[Na+]>ClCCl.O>[CH3:7][CH2:8][C:2]([NH:1][C:22](=[O:23])[CH2:21][CH2:19][CH3:20])([CH3:3])[C:4]([OH:6])=[O:27] |f:4.5|
|


|
Name
|
|
|
Quantity
|
24.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(C)C(=O)O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
61.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
65.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(=O)Cl)CC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at room temperature for 1 hour and at 40° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to −10° C.
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at −10° C. for 2 hours and at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled in an ice-bath
|
|
Type
|
ADDITION
|
|
Details
|
are added
|
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase is separated off
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous solution is extracted repeatedly with dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CCC(C(=O)O)(C)NC(CCC)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |